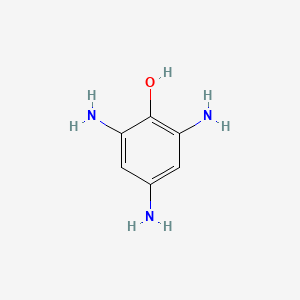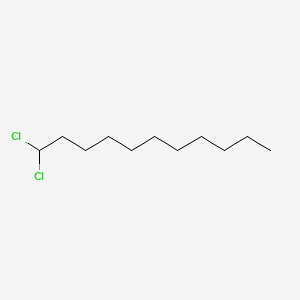![molecular formula C12H9NO2 B14753825 4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile CAS No. 1530-63-8](/img/structure/B14753825.png)
4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile is an organic compound that features a benzonitrile group attached to a 2-oxooxolane moiety via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-formylbenzonitrile with 2-oxooxolane in the presence of a base to form the desired product. The reaction typically requires a solvent such as dimethylformamide and a catalyst like tetrabutylammonium bromide. The reaction is carried out at elevated temperatures, around 120°C, for several hours to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also interact with biological macromolecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Benzonitrile: A simpler analog with a single nitrile group attached to a benzene ring.
4-methylbenzonitrile: A derivative with a methyl group on the benzene ring.
2-oxooxolane derivatives: Compounds with similar oxolane moieties but different substituents.
Propiedades
Número CAS |
1530-63-8 |
|---|---|
Fórmula molecular |
C12H9NO2 |
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C12H9NO2/c13-8-10-3-1-9(2-4-10)7-11-5-6-15-12(11)14/h1-4,7H,5-6H2/b11-7+ |
Clave InChI |
HMALVZVMHPJREZ-YRNVUSSQSA-N |
SMILES isomérico |
C\1COC(=O)/C1=C/C2=CC=C(C=C2)C#N |
SMILES canónico |
C1COC(=O)C1=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


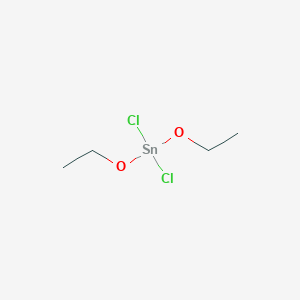
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)

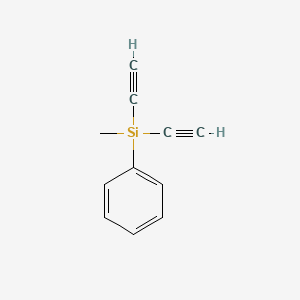


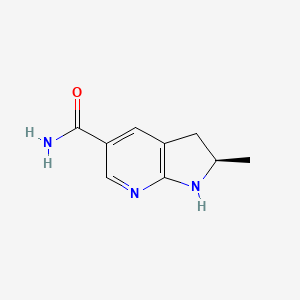

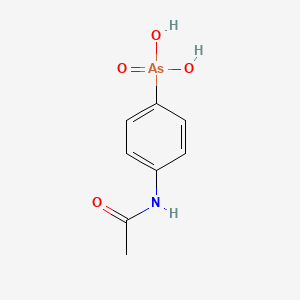
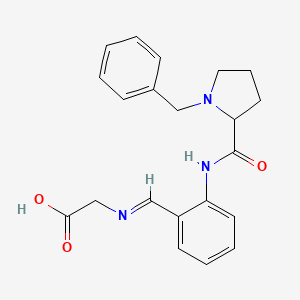
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
